molecular formula C10H11N3O2 B15245917 5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine

5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B15245917
M. Wt: 205.21 g/mol
InChI Key: GCMIRLXWPYHVGL-UHFFFAOYSA-N
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Description

5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. . The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of acylhydrazides with appropriate reagents. One common method involves the reaction of phenylhydrazine with ethyl chloroformate to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxadiazole derivative . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,3,4-oxadiazol-2-amine
  • 5-methyl-1,3,4-oxadiazol-2-amine
  • 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-ethoxy-N-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C10H11N3O2/c1-2-14-10-13-12-9(15-10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12)

InChI Key

GCMIRLXWPYHVGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(O1)NC2=CC=CC=C2

Origin of Product

United States

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